2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
CAS No.: 326889-52-5
Cat. No.: VC21427877
Molecular Formula: C29H32N2O3
Molecular Weight: 456.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326889-52-5 |
|---|---|
| Molecular Formula | C29H32N2O3 |
| Molecular Weight | 456.6g/mol |
| IUPAC Name | 2-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C29H32N2O3/c32-26-23-5-1-3-22-4-2-6-24(25(22)23)27(33)31(26)17-18-7-9-30(10-8-18)28(34)29-14-19-11-20(15-29)13-21(12-19)16-29/h1-6,18-21H,7-17H2 |
| Standard InChI Key | UUADPNSEOIDAHF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6 |
| Canonical SMILES | C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6 |
Introduction
| Property | Value |
|---|---|
| CAS Number | 326889-52-5 |
| Molecular Formula | C29H32N2O3 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | 2-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C29H32N2O3/c32-26-23-5-1-3-22-4-2-6-24(25(22)23)27(33)31(26)17-18-7-9-30(10-8-18)28(34)29-14-19-11-20(15-29)13-21(12-19)16-29/h1-6,18-21H,7-17H2 |
| Standard InChIKey | UUADPNSEOIDAHF-UHFFFAOYSA-N |
| PubChem Compound ID | 2906097 |
The chemical identifiers provide a precise means of referencing this compound in scientific literature and databases, facilitating research and information exchange across the scientific community .
Historical Context and Development
The development of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione represents an advancement in medicinal chemistry, particularly in the design of compounds targeting specific biological receptors. The integration of the adamantane moiety, known for its rigid cage-like structure, with pharmacologically active isoquinoline derivatives has been a strategic approach in drug discovery efforts focused on enhancing biological activity and improving pharmacokinetic properties. This compound exemplifies the rational design principles employed in modern medicinal chemistry, where structural elements are carefully selected and combined to achieve desired therapeutic effects.
Structural Features and Chemical Properties
Molecular Structure Analysis
The structural architecture of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione consists of three principal components interconnected in a specific arrangement:
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Adamantane Core: The tricyclic adamantane (tricyclo[3.3.1.13,7]decane) structure contributes rigidity and lipophilicity to the molecule. This cage-like hydrocarbon framework is connected to the piperidine ring via a carbonyl linkage.
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Piperidine Ring: This six-membered heterocyclic ring contains a nitrogen atom and serves as a connecting bridge between the adamantane and benzo[de]isoquinoline portions. The piperidine is functionalized at position 1 with the adamantane-1-carbonyl group and at position 4 with a methylene linker to the isoquinoline component.
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Benzo[de]isoquinoline-1,3-dione: This polycyclic system constitutes the third major structural element, featuring a naphthalimide framework with characteristic 1,3-dione functionality .
Physical and Chemical Characteristics
The physical state of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is typically a crystalline solid with specific solubility characteristics dictated by its balanced lipophilic and hydrophilic regions. The adamantane portion contributes to solubility in non-polar solvents, while the carbonyl and dione functionalities provide potential hydrogen bond acceptor sites that enhance interaction with polar solvents.
The compound's chemical reactivity is primarily associated with:
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The carbonyl groups, which may undergo nucleophilic addition reactions
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The tertiary amine of the piperidine ring, which can participate in acid-base interactions
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The naphthalimide system, which may engage in π-π stacking interactions with aromatic systems in biological targets.
These chemical features collectively contribute to the compound's behavior in biological systems and its potential pharmaceutical applications.
Synthesis and Chemical Reactions
Synthetic Approaches
The synthesis of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione involves advanced organic chemistry techniques, typically requiring multi-step reaction sequences to assemble the complex structural framework. The general synthetic strategy often includes the following key steps:
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Preparation of the adamantane-1-carbonyl piperidine intermediate
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Synthesis of the benzo[de]isoquinoline-1,3-dione core
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Connecting the two major components via a methylene linker
These processes frequently employ palladium-catalyzed cross-coupling reactions to enhance yields and improve reaction efficiency. The synthetic complexity necessitates careful control of reaction conditions and purification protocols to ensure high-quality product formation.
Reaction Mechanisms and Chemical Transformations
The chemical transformations involved in both the synthesis and potential derivatization of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione encompass various reaction types including amide formation, N-alkylation, and carbonyl chemistry. These reactions provide routes for structural modification to enhance pharmacological properties or generate analogs for structure-activity relationship studies.
Structure-Activity Relationships
Key Structural Determinants of Activity
The biological activity of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is intimately connected to its structural features. Research has identified several structure-activity relationships that influence the compound's biological profile:
| Structural Feature | Effect on Activity | Potential Mechanism |
|---|---|---|
| Adamantane moiety | Enhanced lipophilicity and cellular penetration | Improves pharmacokinetic properties and membrane permeability |
| Piperidine ring substitution patterns | Modulation of receptor binding | Affects spatial orientation and electronic distribution |
| Functional groups on isoquinoline core | Altered cytotoxicity profiles | Influences target interaction and selectivity |
| Methylene linker length | Changes in molecular flexibility | Affects binding pocket accommodation |
These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize derivatives for specific therapeutic applications.
Analytical Characterization and Identification
Spectroscopic Analysis Techniques
The characterization of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione typically employs multiple spectroscopic techniques to confirm structure and purity. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about carbon and hydrogen environments within the molecule
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy: Identifies key functional groups including carbonyl stretching frequencies
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Ultraviolet-Visible (UV-Vis) spectroscopy: Characterizes the aromatic chromophore of the benzo[de]isoquinoline system
These analytical methods collectively provide a comprehensive profile for compound identification and quality assessment in both research and potential pharmaceutical development contexts.
Chromatographic Methods
Chromatographic techniques are essential for isolation, purification, and analysis of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione. High-Performance Liquid Chromatography (HPLC) methods using various stationary phases and mobile phase compositions can be optimized for separation of the compound from related substances and potential impurities. These methods are particularly valuable for maintaining quality control standards in the synthesis and formulation of compounds intended for biological evaluation.
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